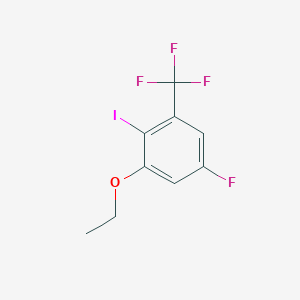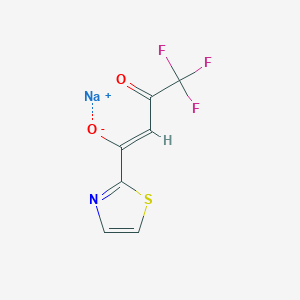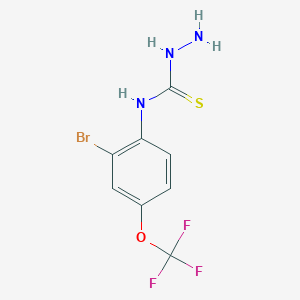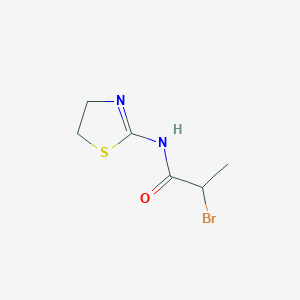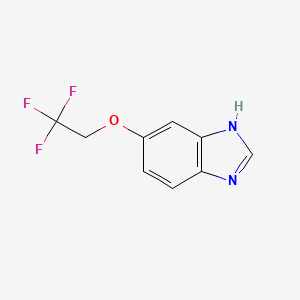
5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole: is a chemical compound characterized by the presence of a benzimidazole core substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole typically involves the reaction of 2,2,2-trifluoroethanol with a suitable benzimidazole precursor. One common method involves the use of a base and a copper-containing catalyst to facilitate the reaction between 2,5-dibromotoluene and 2,2,2-trifluoroethanol . The reaction conditions often include elevated temperatures and an inert atmosphere to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(2,2,2-Trifluoroethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy group imparts distinct chemical properties that can be exploited in various synthetic pathways .
Biology: Its structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)4-15-6-1-2-7-8(3-6)14-5-13-7/h1-3,5H,4H2,(H,13,14) |
InChI Key |
ACSZGPSPUJUXBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



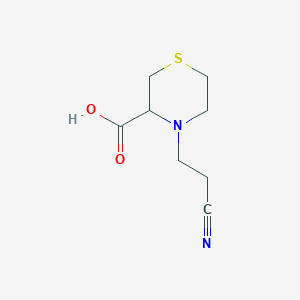
![[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)
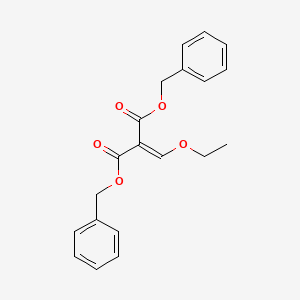
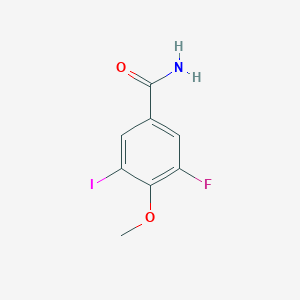
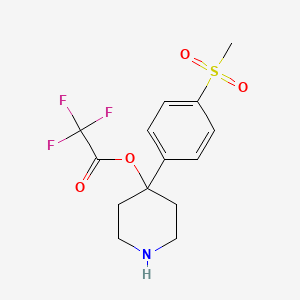

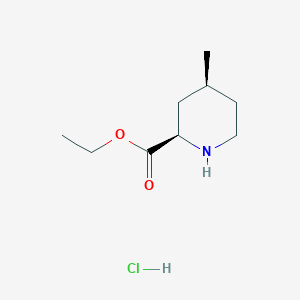
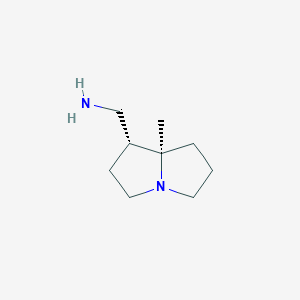
![Methyl 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B12856343.png)
